N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,6-difluorobenzamide N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,6-difluorobenzamide
Brand Name: Vulcanchem
CAS No.: 1005299-18-2
VCID: VC4513787
InChI: InChI=1S/C22H18F2N2O3S/c23-18-9-4-10-19(24)21(18)22(27)25-16-12-11-15-6-5-13-26(20(15)14-16)30(28,29)17-7-2-1-3-8-17/h1-4,7-12,14H,5-6,13H2,(H,25,27)
SMILES: C1CC2=C(C=C(C=C2)NC(=O)C3=C(C=CC=C3F)F)N(C1)S(=O)(=O)C4=CC=CC=C4
Molecular Formula: C22H18F2N2O3S
Molecular Weight: 428.45

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,6-difluorobenzamide

CAS No.: 1005299-18-2

Cat. No.: VC4513787

Molecular Formula: C22H18F2N2O3S

Molecular Weight: 428.45

* For research use only. Not for human or veterinary use.

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,6-difluorobenzamide - 1005299-18-2

Specification

CAS No. 1005299-18-2
Molecular Formula C22H18F2N2O3S
Molecular Weight 428.45
IUPAC Name N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,6-difluorobenzamide
Standard InChI InChI=1S/C22H18F2N2O3S/c23-18-9-4-10-19(24)21(18)22(27)25-16-12-11-15-6-5-13-26(20(15)14-16)30(28,29)17-7-2-1-3-8-17/h1-4,7-12,14H,5-6,13H2,(H,25,27)
Standard InChI Key SPOKDPLKKXFMIZ-UHFFFAOYSA-N
SMILES C1CC2=C(C=C(C=C2)NC(=O)C3=C(C=CC=C3F)F)N(C1)S(=O)(=O)C4=CC=CC=C4

Introduction

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,6-difluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the categories of sulfonamide derivatives and benzamides, which are known for their diverse pharmacological properties, including antimicrobial and anti-inflammatory effects.

Synthesis and Characterization

The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,6-difluorobenzamide typically involves multiple steps, starting with tetrahydroquinoline derivatives and difluorobenzamide precursors. The reaction conditions, such as temperature, solvent choice, and catalysts, are crucial for optimizing yield and purity.

Spectroscopic Analysis

Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the structure of the compound. Additionally, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide insights into its thermal stability.

Comparison with Related Compounds

CompoundMolecular FormulaMolecular WeightBiological Activity
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,6-difluorobenzamideC22H18F2N2O3S446.44 g/molPotential antimicrobial and anti-inflammatory
N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propionamideC18H20N2O3S344.4 g/molNot specified, but related compounds have shown biological activity
2-chloro-6-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamideC22H17ClF2N2O3S462.9 g/molNot specified, but similar compounds have potential biological activities

Research Findings and Future Directions

Research into the biological activity of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,6-difluorobenzamide could reveal further applications in treating diseases such as cancer or inflammation. The presence of fluorine atoms and the sulfonyl group suggests potential interactions with biological targets, which could be explored through molecular docking studies and in vitro assays.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator